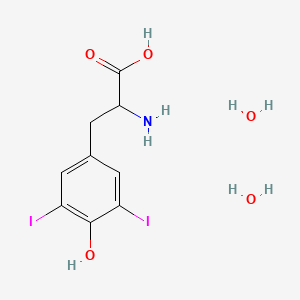

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate is a compound of significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate typically involves iodination reactions. One common method includes the iodination of corresponding mono-, bis-, and tris(4-hydroxyphenyl)phosphine oxides . The reaction conditions often involve the use of iodine and appropriate solvents to facilitate the iodination process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely follow similar iodination procedures with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products, such as oxoacetic acid derivatives.

Reduction: Reduction reactions can modify the iodine atoms, potentially leading to deiodinated products.

Substitution: The hydroxyl group can participate in substitution reactions, forming new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

Major products formed from these reactions include various iodinated and deiodinated derivatives, as well as oxoacetic acid compounds .

Scientific Research Applications

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate has diverse applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex iodinated compounds.

Biology: The compound’s iodine content makes it useful in studying iodine metabolism and thyroid function.

Industry: The compound can be used in the production of iodinated contrast agents for medical imaging.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate involves its interaction with molecular targets in the body. The compound’s iodine atoms play a crucial role in its biological activity. For instance, it can participate in the synthesis of thyroid hormones by acting as a substrate for iodination reactions . The molecular pathways involved include the thyroid hormone synthesis pathway and related metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Levothyroxine: A synthetic form of the thyroid hormone thyroxine, used to treat hypothyroidism.

4-Hydroxy-3,5-diiodophenylpyruvic acid: A keto acid derivative involved in thyroid hormone synthesis.

Amiodarone Related Compound D: Used in the synthesis of antiarrhythmic drugs.

Uniqueness

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate is unique due to its specific structure, which includes both amino and hydroxy groups along with diiodinated phenyl rings. This combination of functional groups and iodine atoms gives it distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid dihydrate, also known as 2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid, is a compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula: C₉H₉I₂NO₃

- Molecular Weight: 432.98 g/mol

- CAS Number: 300-39-0

- Physical State: Dihydrate form, typically stored in dark conditions at temperatures between 2°C and 8°C .

This compound functions primarily as an endogenous metabolite. It has been shown to interact with various receptors and signaling pathways:

- Receptor Interactions:

- Enzymatic Activity:

Neuroprotective Effects

Research indicates that (S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid may exhibit neuroprotective properties. Studies have demonstrated its ability to mitigate oxidative stress in neuronal cells, which is crucial for preventing neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Antioxidant Properties

The compound has been identified as a potent antioxidant. Its structure allows it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

(S)-2-Amino-3-(4-hydroxy-3,5-diiodophenyl)-propanoic acid has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This activity suggests potential applications in treating inflammatory diseases and conditions characterized by excessive inflammation.

Case Studies and Research Findings

- Neuroprotection in Animal Models:

- Antioxidant Activity Assessment:

- Clinical Implications:

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWAGQOOMOOUEGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13I2NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.